Deschloroethyl bendamustine

Cytotoxicity Alkylating Agent Apoptosis

Deschloroethyl bendamustine is the pharmacopeial reference standard Bendamustine USP Related Compound D, essential for organic impurity testing per the official USP monograph. Its single chlorine deletion yields a 50-fold lower cytotoxic potency (IC₅₀ 48 µM vs. 0.9 µM for bendamustine) and a unique RRT of 0.89–0.93, making it an irreplaceable system suitability marker in validated HPLC/LC-MS/MS methods. Procure this high-purity standard to ensure ANDA/DMF compliance, enforce batch-release specifications, and support structure-activity relationship studies on nitrogen mustard alkylators.

Molecular Formula C14H18ClN3O2
Molecular Weight 295.76 g/mol
CAS No. 1219709-86-0
Cat. No. B1507198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloroethyl bendamustine
CAS1219709-86-0
Molecular FormulaC14H18ClN3O2
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O
InChIInChI=1S/C14H18ClN3O2/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20)
InChIKeyUMRNCYQXTUODGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloroethyl Bendamustine (CAS 1219709-86-0): Chemical Identity and Impurity Profile Overview for Pharmaceutical Sourcing


Deschloroethyl bendamustine (CAS 1219709-86-0) is a key structural analog and potential process-related impurity of the antineoplastic alkylating agent bendamustine. Chemically designated as 4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid, this compound is formally recognized as Bendamustine USP Related Compound D [1]. Its primary importance in pharmaceutical and bioanalytical settings stems from its close structural relationship to the active pharmaceutical ingredient (API) bendamustine, differing by the absence of a single chlorine atom on the nitrogen mustard moiety [2]. This modification significantly alters its pharmacological activity profile relative to the parent compound, establishing it as a critical reference standard for ensuring drug purity, stability, and safety, rather than a viable therapeutic alternative [3].

Why Sourcing 'Any Bendamustine Impurity' Is Inadequate: Critical Differentiation of Deschloroethyl Bendamustine


Substituting deschloroethyl bendamustine with other bendamustine-related impurities or structural analogs is not scientifically valid due to significant divergence in both pharmacological activity and analytical behavior. While all impurities share a common core structure, the specific absence of a single chlorine atom on the nitrogen mustard in deschloroethyl bendamustine fundamentally alters its mechanism and potency as an alkylating agent [1]. Furthermore, its chromatographic and mass spectrometric properties are distinct, making it uniquely valuable as a system suitability marker in validated analytical methods . The following evidence guide demonstrates that deschloroethyl bendamustine possesses quantifiable, verifiable differences from its closest analogs, including the parent drug bendamustine and the active metabolites M3 (γ-hydroxybendamustine) and M4 (N-desmethylbendamustine), which are critical for its proper application in pharmaceutical development, quality control, and preclinical research [2].

Quantitative Differentiation Evidence for Deschloroethyl Bendamustine: Comparative Analysis vs. Bendamustine, M3, and M4


50-Fold Reduction in Cytotoxic Potency Compared to Parent Compound (Bendamustine) in HL-60 Leukemia Cells

In vitro studies using HL-60 leukemia cells demonstrate that deschloroethyl bendamustine exhibits a significantly reduced ability to induce apoptosis. The compound shows an IC₅₀ value of 48 μM, which represents a 50-fold decrease in potency compared to the parent compound bendamustine (IC₅₀ = 0.9 μM) . This quantitative difference directly correlates with the loss of a single chlorine atom from the nitrogen mustard, which impairs its capacity to form DNA interstrand crosslinks [1].

Cytotoxicity Alkylating Agent Apoptosis

Distinct Pharmacokinetic Profile and Metabolite Pathway: Clear Differentiation from M3 and M4 Active Metabolites

Deschloroethyl bendamustine is a distinct chemical entity from the active phase I metabolites of bendamustine, γ-hydroxybendamustine (M3) and N-desmethylbendamustine (M4). While M3 and M4 are formed via CYP1A2-mediated oxidation and have elimination half-lives of approximately 3 hours and 30 minutes, respectively [1], deschloroethyl bendamustine is a structural analog with a different metabolic and clearance pathway. Furthermore, plasma concentrations of M3 and M4 are well-documented to be 1/10th and 1/100th that of the parent drug [2], establishing a clear quantitative basis for their differentiation from other analogs. Deschloroethyl bendamustine is not a major circulating metabolite but rather an impurity marker.

Pharmacokinetics Drug Metabolism CYP1A2

Analytical Specificity: USP-Defined Relative Retention Time (RRT) for Impurity D

The United States Pharmacopeia (USP) monograph for Bendamustine Hydrochloride specifies deschloroethyl bendamustine as 'Bendamustine Related Compound D' [1]. For analytical method development and validation, this compound exhibits a characteristic relative retention time (RRT) of approximately 0.89 to 0.93 when compared to the bendamustine API peak under prescribed HPLC conditions . This quantifiable chromatographic behavior is unique to this specific impurity and is critical for establishing system suitability and ensuring accurate quantification during quality control testing.

Analytical Chemistry HPLC Quality Control

Potential Genotoxic Impurity (PGI) Classification and Regulatory Quantification Limit

Deschloroethyl bendamustine is classified as a Potential Genotoxic Impurity (PGI) due to its structural alert as an alkylating agent [1]. Regulatory guidelines (ICH M7) require its control at very low levels. A validated LC-MS/MS method has been developed for its quantification, demonstrating a limit of detection (LOD) of 0.15 ppm and a limit of quantitation (LOQ) of 0.5 ppm in bendamustine hydrochloride drug substance [2]. This method achieves the required sensitivity to ensure levels are below the Threshold of Toxicological Concern (TTC) of 5.4 ppm [3].

Genotoxic Impurity Regulatory Compliance LC-MS/MS

Validated Application Scenarios for Deschloroethyl Bendamustine (CAS 1219709-86-0) in Pharmaceutical R&D and QC


USP-Compliant Impurity Profiling and Quality Control (QC) for Bendamustine Drug Substance and Product

As Bendamustine USP Related Compound D, deschloroethyl bendamustine is an indispensable reference standard for executing the official USP monograph test for organic impurities [1]. Its unique relative retention time (RRT of 0.89–0.93) is used to confirm system suitability and identify this specific impurity in HPLC analysis . This application is mandatory for pharmaceutical manufacturers to demonstrate control over the impurity profile for batch release, stability studies, and supporting ANDA/DMF submissions.

Development and Validation of Highly Sensitive Analytical Methods for Potential Genotoxic Impurities (PGIs)

The classification of deschloroethyl bendamustine as a PGI necessitates the use of a well-characterized reference standard for developing and validating trace-level analytical methods [2]. The validated LC-MS/MS method with an LOQ of 0.5 ppm demonstrates the level of sensitivity required [3]. A high-purity standard is essential for generating accurate calibration curves and ensuring method performance, which is critical for meeting ICH M7 regulatory guidelines and ensuring patient safety.

Preclinical Research Tool for Investigating Resistance Mechanisms to Alkylating Agents

The 50-fold difference in cytotoxic potency between deschloroethyl bendamustine (IC₅₀ = 48 μM) and its parent compound bendamustine (IC₅₀ = 0.9 μM) in HL-60 leukemia cells provides a unique research tool . Investigators studying drug resistance, DNA damage response pathways, and structure-activity relationships (SAR) of nitrogen mustards can utilize this compound as a low-activity comparator to elucidate the specific molecular mechanisms underlying bendamustine's therapeutic effects, including its ability to induce more extensive and durable DNA double-strand breaks than other alkylating agents [4].

Process Development and Optimization for Bendamustine Synthesis

In chemical process development, deschloroethyl bendamustine serves as a key marker for incomplete alkylation during the final synthetic steps of bendamustine API . Monitoring the formation and control of this impurity is crucial for optimizing reaction conditions (e.g., temperature, stoichiometry) to maximize yield and purity of the final drug substance. Its use as a reference standard enables process chemists to accurately track and minimize this specific process-related impurity.

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